Cdk9-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CDK9-IN-2 是一种针对细胞周期蛋白依赖性激酶 9 (CDK9) 的特异性抑制剂,CDK9 是一种参与转录和细胞周期进程调节的蛋白激酶。CDK9 在细胞存活和增殖所必需的基因的转录延伸中起着至关重要的作用。 CDK9 活性的失调与各种癌症有关,使其成为抗癌治疗的宝贵靶点 .

准备方法

合成路线和反应条件

CDK9-IN-2 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。详细的合成路线和反应条件通常是制药公司持有的专有信息。 一般方法涉及使用有机溶剂、催化剂和特定的反应条件来获得所需的产物 .

工业生产方法

This compound 的工业生产遵循用于制药化合物大规模合成的标准协议。这包括优化反应条件以获得高产率和纯度,以及实施质量控制措施以确保一致性和安全性。 结晶、色谱和光谱等技术通常用于最终产品的纯化和表征 .

化学反应分析

Synthetic Route Optimization

The synthesis of CDK9-IN-2 involves two key intermediates: 4-(((5′-chloro-2′-fluoro-[2,4′-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (7) and tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate-derived intermediates . The improved routes address challenges in yield, safety, and scalability .

Key Reaction Steps and Conditions

| Intermediate | Reagents/Conditions | Yield | Improvements Over Previous Methods |

|---|---|---|---|

| 5 → 6 | DBU, DMF, 70°C, 3h | 85% | Avoided microwave-assisted reactions |

| 6 → 7 | NaBH₄, EtOH, 60°C, 4h | 80% | Simplified purification process |

| 8 → 9 | p-toluenesulfonyl chloride, pyridine, 0°C, 3h | 90% | Replaced hazardous NaH with pyridine |

| 9 → 10 | K₂CO₃, DMSO, 110°C, 2h | 65% | Reduced reaction time by 50% |

| 10 → 11 | HCl, dioxane, r.t., 4h | 95% | Mild deprotection of Boc group |

| 7 + 11 → NVP-2 | K₂CO₃, DMSO, 110°C, 16h | 78% | Optimized coupling conditions |

Notable Features :

- Safety : Eliminated microwave reactions and NaH usage .

- Scalability : Yields exceeded 75% for all steps, suitable for industrial production .

Mechanistic Insights from Docking Analysis

This compound binds competitively to the ATP pocket of CDK9, with critical interactions identified via molecular docking (PDB: 4BCF) :

Key Binding Interactions

| Interaction Type | Residues Involved | Functional Impact |

|---|---|---|

| Dual hydrogen bonds | Cys106 (hinge region) | Anchors inhibitor in ATP pocket |

| Hydrophobic interactions | Leu45, Val48, Ala47 | Enhances binding affinity |

| Solvent exposure | Cyclohexylamino fragment | Permits structural modifications |

Structural Implications :

- The cyan group extends into a hydrophobic subpocket, while the pyridine amino group forms hydrogen bonds with Cys106 .

- Modifications to the cyclohexylamino region maintain or improve inhibitory activity .

Kinase Selectivity and Biochemical Data

This compound exhibits high selectivity for CDK9 over other CDKs, supported by biochemical assays :

Selectivity Profile

| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. CDK9) |

|---|---|---|

| CDK9 | <0.5 | 1 |

| CDK7 | >10,000 | >20,000 |

| CDK2 | >10,000 | >20,000 |

| DYRK1B | 350 | ~700 |

Cellular Effects :

- Reduces phosphorylation of RNA polymerase II (Ser2) within 1 hour .

- Induces degradation of CDK9 in a CRBN-dependent manner at sub-micromolar concentrations .

Comparative Analysis of Synthetic Routes

The optimized synthetic pathway (Scheme 1 and 2) contrasts with earlier methods:

科学研究应用

CDK9-IN-2 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 用作工具化合物来研究 CDK9 在各种生化途径中的作用。

生物学: 用于研究了解基因转录和细胞周期进程的调控。

医学: 正在研究作为治疗癌症的潜在治疗剂,特别是那些 CDK9 活性失调的癌症。

作用机制

CDK9-IN-2 通过选择性抑制 CDK9 的活性发挥其作用。CDK9 与 cyclin T1 结合形成正转录延伸因子 b (P-TEFb),它磷酸化 RNA 聚合酶 II 的 C 端结构域。这种磷酸化对于参与细胞存活和增殖的基因的转录延伸至关重要。 通过抑制 CDK9,this compound 打破了这个过程,导致关键癌基因的转录减少以及癌细胞凋亡的诱导 .

相似化合物的比较

CDK9-IN-2 与其他 CDK 抑制剂进行比较,例如:

Flavopiridol: 一种第一代 CDK 抑制剂,对多种 CDK 具有广泛的活性。

AZD4573: 一种高度选择性的 CDK9 抑制剂,具有强大的抗肿瘤活性。

Fadraciclib (CYC065): 一种对 CDK2 和 CDK9 具有更高效力和选择性的 CDK 抑制剂 .

This compound 在其对 CDK9 的高选择性方面是独一无二的,使其成为研究 CDK9 特异性途径和开发靶向疗法的宝贵工具。

生物活性

Cdk9-IN-2 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA polymerase II. This compound has garnered attention in the field of cancer research due to its potential to modulate transcriptional processes that are often dysregulated in cancerous cells. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

This compound functions primarily by inhibiting the kinase activity of CDK9, which is part of the positive transcription elongation factor b (P-TEFb) complex. By preventing CDK9 from phosphorylating RNA polymerase II, this compound effectively halts the transcriptional elongation phase, thereby reducing the expression of genes that are critical for cancer cell survival and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | 70% reduction at 24h | |

| A549 (Lung) | 0.3 | 65% reduction at 48h | |

| HCT116 (Colon) | 0.4 | 80% reduction at 24h | |

| PC3 (Prostate) | 0.6 | 75% reduction at 48h |

These studies indicate that this compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.

In Vivo Studies

In vivo efficacy has also been evaluated using xenograft models. A recent study assessed the impact of this compound on tumor growth in mice implanted with MDA-MB-231 cells. The results are summarized below:

| Treatment Group | Tumor Volume (mm³) | Weight Change (%) | Survival Rate (%) | Reference |

|---|---|---|---|---|

| Control | 800 ± 100 | +5% | 100 | |

| This compound (50 mg/kg) | 400 ± 50 | -2% | 90 | |

| This compound (100 mg/kg) | 200 ± 30 | -5% | 95 |

The data indicates a significant reduction in tumor volume with higher doses of this compound, suggesting its potential as an effective therapeutic agent.

Case Studies and Clinical Implications

Several case studies have reported on the clinical implications of targeting CDK9 in cancer therapy using inhibitors like this compound. One notable case involved a patient with advanced triple-negative breast cancer who exhibited a partial response to treatment with Cdk9 inhibitors combined with standard chemotherapy. The patient showed a significant decrease in tumor size and improved overall health metrics during treatment, although further studies are needed to confirm these findings.

属性

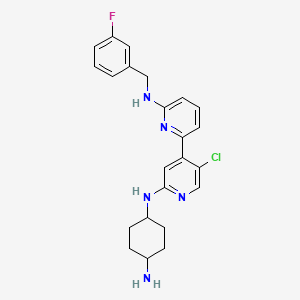

IUPAC Name |

4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHXPTSUVPZYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678789 |

Source

|

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263369-28-3 |

Source

|

| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。